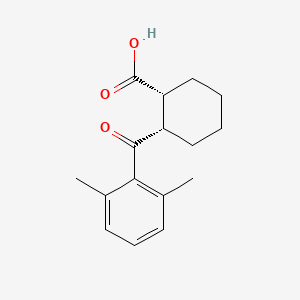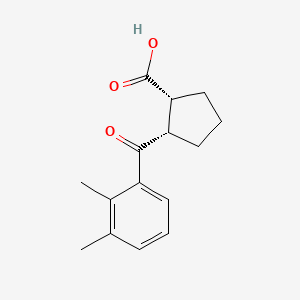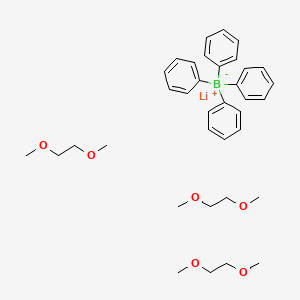
Tetrafenilborato de litio tris(1,2-dimetoxietano)
Descripción general
Descripción
Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a chemical compound with the molecular formula (C6H5)4BLi·3CH3O(CH2CH2)OCH3. It is known for its use as a catalyst in various chemical reactions. The compound consists of a lithium ion coordinated with tetraphenylborate and three molecules of 1,2-dimethoxyethane.
Aplicaciones Científicas De Investigación
Lithium tetraphenylborate tris(1,2-dimethoxyethane) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Electrochemistry: It is employed in the development of electrolytes for batteries and other electrochemical devices.
Mecanismo De Acción
Target of Action
Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) is a complex compound with a molecular formula of C36H50BLiO6
Mode of Action
It’s known that this compound can act as a reactant for the preparation of dinuclear lithium aqua dmso complex .
Action Environment
Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) is a solid compound that should be kept away from heat, sparks, open flames, and other ignition sources . It should be handled under inert gas . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It should also be kept away from moisture and air .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium tetraphenylborate tris(1,2-dimethoxyethane) typically involves the reaction of lithium tetraphenylborate with 1,2-dimethoxyethane. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of lithium tetraphenylborate tris(1,2-dimethoxyethane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then packaged and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Lithium tetraphenylborate tris(1,2-dimethoxyethane) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetraphenylborate anion acts as a nucleophile.
Coordination Reactions: The lithium ion can coordinate with other ligands, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetraphenylborate tris(1,2-dimethoxyethane) include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent hydrolysis and oxidation .
Major Products
The major products formed from reactions involving lithium tetraphenylborate tris(1,2-dimethoxyethane) depend on the specific reagents and conditions used. For example, reactions with halides can produce corresponding lithium halides and substituted borates .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
- Sodium tetraphenylborate
- Potassium tetraphenylborate
Uniqueness
Lithium tetraphenylborate tris(1,2-dimethoxyethane) is unique due to its specific coordination structure, which provides distinct catalytic properties and stability. Compared to similar compounds, it offers enhanced solubility in organic solvents and improved reactivity in certain chemical reactions .
Propiedades
IUPAC Name |
lithium;1,2-dimethoxyethane;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.3C4H10O2.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-5-3-4-6-2;/h1-20H;3*3-4H2,1-2H3;/q-1;;;;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYUZFWVPWDPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COCCOC.COCCOC.COCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50BLiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-35-4 | |
| Record name | Lithium tetraphenylborate tris(1,2-dimethoxyethane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


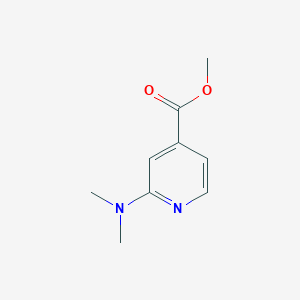
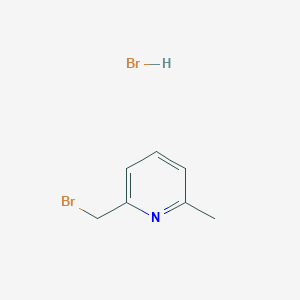
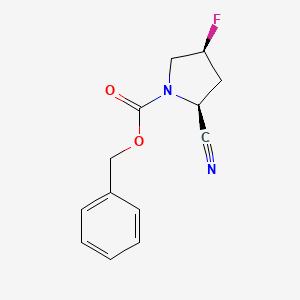
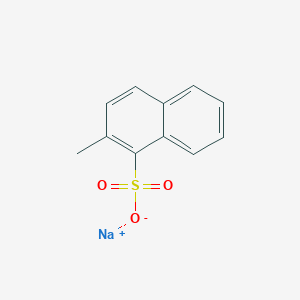
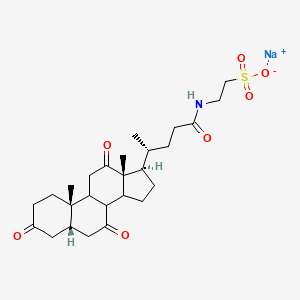
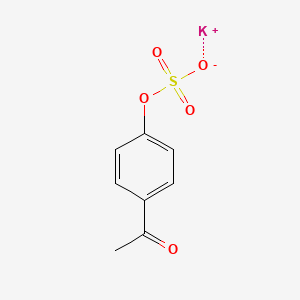
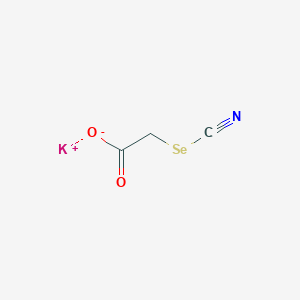
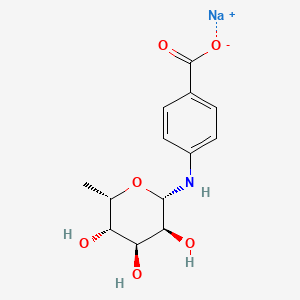


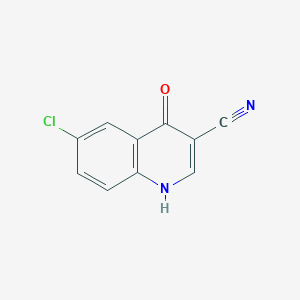
![4-[(Diethylamino)methyl]benzonitrile](/img/structure/B1613424.png)
